2-Tert-butylpiperidine oxalate
CAS No.:
Cat. No.: VC13240958
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO4 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | 2-tert-butylpiperidine;oxalic acid |
| Standard InChI | InChI=1S/C9H19N.C2H2O4/c1-9(2,3)8-6-4-5-7-10-8;3-1(4)2(5)6/h8,10H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
| Standard InChI Key | RGRCOTVVNONHLE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CCCCN1.C(=O)(C(=O)O)O |
| Canonical SMILES | CC(C)(C)C1CCCCN1.C(=O)(C(=O)O)O |
Introduction
Structural Characteristics and Molecular Composition
2-Tert-butylpiperidine oxalate consists of a piperidine ring—a six-membered amine heterocycle—substituted at the 2-position with a tert-butyl group (), paired with an oxalate counterion (). The salt likely adopts a 1:1 or 2:1 stoichiometry, depending on the protonation state of the piperidine nitrogen and the dissociation of oxalic acid ().
Molecular Formula and Weight
The tert-butyl group confers steric bulk, influencing crystallinity and solubility, while the oxalate ion contributes to ionic lattice stability.
Synthesis and Preparation
The synthesis of 2-tert-butylpiperidine oxalate likely involves a straightforward acid-base reaction:
Reaction Conditions
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Solvent: Polar aprotic solvents (e.g., ethanol, acetone) or water facilitate proton transfer .
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Stoichiometry: Molar ratios of 1:1 or 2:1 (amine:oxalic acid) determine salt stoichiometry.
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Crystallization: Slow evaporation or cooling yields crystalline product, as seen in analogous piperazine oxalate systems .
Patent literature on oxalate ester synthesis (e.g., diethyl oxalate reactions with sterols) highlights the importance of temperature control (e.g., steam baths at 90–100°C) and inert atmospheres to prevent side reactions .
Physicochemical Properties
Thermal Stability
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Melting Point: Estimated based on tert-butyl oxalate esters () and piperazine oxalate derivatives .
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Decomposition: Oxalate salts decompose at elevated temperatures, releasing and forming tertiary amine byproducts.
Solubility
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Polar Solvents: High solubility in water, ethanol, and acetone due to ionic interactions .
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Non-Polar Solvents: Low solubility in hexane or toluene, consistent with tert-butylpiperidine’s hydrophobicity .
Spectral Characterization
Applications and Functional Relevance
While direct applications of 2-tert-butylpiperidine oxalate are undocumented, its structural analogs suggest potential uses:
Pharmaceutical Intermediates
Piperidine derivatives are ubiquitous in drug design (e.g., antihistamines, antivirals). The oxalate salt form may enhance solubility or stability, as seen in proton-pump inhibitors .
Catalysis
Bulky amines like 2-tert-butylpiperidine can act as ligands in asymmetric catalysis. Oxalate counterions may modulate solubility in non-aqueous media .
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